2-(4-Chlorophenyl)propanoic acid

Vue d'ensemble

Description

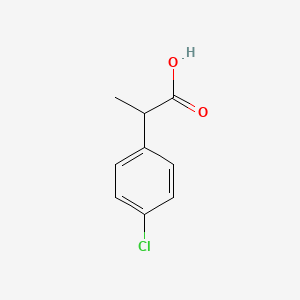

2-(4-Chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propanoic acid where a 4-chlorophenyl group is attached to the second carbon atom of the propanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)propanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: this compound derivatives with ketone or aldehyde groups.

Reduction: 2-(4-Chlorophenyl)propanol or 2-(4-Chlorophenyl)propanal.

Substitution: Compounds with various substituents replacing the chlorine atom in the phenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 2-(4-chlorophenyl)propanoic acid exhibits significant anti-inflammatory activity. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This mechanism positions the compound as a candidate for developing novel anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties, making it a potential agent for treating infections caused by various pathogens. Further pharmacological investigations are warranted to explore these effects comprehensively.

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of similar compounds have demonstrated significant inhibitory effects on cancer cell lines, such as HeLa cells, with IC50 values indicating strong antiproliferative activities. The structural modifications around the chlorophenyl group can enhance the anticancer activity of these compounds .

Organic Synthesis Applications

This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its synthesis typically involves methods such as:

- Friedel-Crafts Acylation : Utilizing 4-chlorobenzoyl chloride and propanoic acid in the presence of Lewis acid catalysts like aluminum chloride under anhydrous conditions allows for high yields of the product.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors may improve production efficiency and minimize human error during synthesis.

Case Study 1: Anticancer Activity

A study investigated various derivatives of this compound for their anticancer properties against colon cancer cell lines (HCT-116). The results indicated that certain derivatives exhibited IC50 values as low as 0.12 mg/mL, significantly outperforming standard drugs like doxorubicin (IC50 = 2.29 mg/mL). This suggests that structural modifications can substantially enhance anticancer efficacy.

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Compound 7a | HCT-116 | 0.12 | Inhibition of cell proliferation |

| Compound 7g | HCT-116 | 0.12 | Induction of apoptosis |

| Doxorubicin | HeLa | 2.29 | Standard anticancer drug |

Case Study 2: Anti-inflammatory Mechanism

Research focused on the interaction of this compound with COX enzymes revealed its potential to modulate pain and inflammation pathways. This study underscores the importance of further exploring its pharmacological profile for therapeutic applications in conditions characterized by chronic inflammation .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2-(2,4-Dichlorophenoxy)propanoic acid

- 4-Chloro-alpha-methylphenylacetic acid

- 2-(4-Chlorophenyl)acetic acid

Comparison: 2-(4-Chlorophenyl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the 4-chlorophenyl group enhances its lipophilicity and potential biological activity.

Activité Biologique

2-(4-Chlorophenyl)propanoic acid, also known as (2S)-2-(4-chlorophenyl)propanoic acid, is an organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : Approximately 184.62 g/mol

The compound features a propanoic acid backbone with a 4-chlorophenyl group attached to the second carbon. Its synthesis typically involves the Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and propanoic acid in the presence of a Lewis acid catalyst like aluminum chloride, yielding high purity and yield.

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties by acting as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain. Inhibition of COX can lead to reduced inflammation and pain relief .

- Mechanism of Action : The compound's ability to inhibit COX enzymes suggests it may modulate pathways related to pain and inflammation. This makes it a candidate for further pharmacological investigation in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness against certain bacterial strains.

- Case Study : A study demonstrated that derivatives of propanoic acids exhibited selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating that modifications to the phenyl group can enhance antimicrobial potency .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Cyclooxygenase Inhibitor | Not specified | |

| Derivative A | Antimicrobial | 64 | |

| Derivative B | Antimicrobial | 16 | |

| Ibuprofen | Anti-inflammatory | 10 |

Research Findings

- Inflammation Reduction : In animal models, compounds similar to this compound have shown effectiveness in reducing carrageenan-induced paw edema in rats, supporting its potential as an anti-inflammatory agent .

- Cytokine Modulation : Studies on peripheral blood mononuclear cells (PBMCs) indicated that compounds with similar structures can modulate cytokine release, including significant inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ, while promoting IL-10 production which is beneficial for chronic inflammation relief .

- Toxicity Assessments : Toxicological evaluations have shown that at therapeutic doses, derivatives of this compound exhibit low toxicity profiles in human cell cultures, making them suitable for further development .

Q & A

Q. (Basic) What validated analytical methods are available for determining the purity and impurity profile of 2-(4-Chlorophenyl)propanoic acid?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for analyzing this compound derivatives and their impurities under varying pH conditions. Key parameters include:

- Mobile phase : Acetonitrile-phosphate buffer (pH 2.5–7.0) .

- Detection : UV at 254 nm.

- Validation metrics : Precision (RSD < 2%), linearity (R² > 0.999), and limits of detection (LOD: 0.1 µg/mL) and quantification (LOQ: 0.3 µg/mL) .

This method is robust for stability studies and impurity profiling in synthetic batches.

Q. (Basic) How is the chirality of this compound derivatives characterized, and why is stereochemistry critical in pharmacological studies?

Chirality is assessed using chiral chromatography or NMR to resolve enantiomers. For example, derivatives like (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride exhibit stereospecific interactions with biological targets, such as enzymes or receptors, where the (S)-enantiomer shows higher binding affinity . Structural confirmation via X-ray crystallography or circular dichroism is recommended to avoid enantiomeric contamination.

Q. (Advanced) How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Discrepancies in stability data (e.g., degradation rates at pH 2.5 vs. 7.0) require:

- Accelerated stability testing : Monitor degradation products using RP-HPLC under stress conditions (e.g., 40°C, 75% humidity) .

- pH-specific kinetics : Calculate degradation rate constants (k) and half-life (t½) to model shelf-life.

- Impurity identification : Use LC-MS to characterize degradation byproducts and adjust formulation buffers accordingly.

Q. (Advanced) What computational strategies predict the interaction of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to study binding modes. For instance, a derivative showed a docking score of −9.2 kcal/mol against SARS-CoV-2 PLpro, interacting with catalytic cysteine residues. MD simulations (30 ns) confirmed complex stability, while MM-PBSA calculations quantified binding free energy (−45.2 kJ/mol) .

Q. (Basic) What synthetic routes are available for this compound, and what are critical reaction parameters?

Key synthetic steps include:

- Friedel-Crafts acylation : Introduce the chlorophenyl group using AlCl₃ as a catalyst .

- Hydrolysis : Convert esters to carboxylic acids under acidic (HCl) or basic (NaOH) conditions.

- Chiral resolution : Use (R)- or (S)-specific catalysts (e.g., Burkholderia cepacia lipase) for enantiopure synthesis .

Critical parameters: Temperature control (±2°C), anhydrous solvents, and inert atmosphere to prevent side reactions.

Q. (Advanced) How do researchers validate the selectivity of analytical methods for this compound in complex biological matrices?

Selectivity is validated by:

- Forced degradation : Expose the compound to heat, light, and oxidants (H₂O₂), then confirm baseline separation of degradation peaks via HPLC .

- Matrix interference testing : Spike plasma or tissue homogenates with the compound and measure recovery rates (85–115%).

- Cross-reactivity checks : Test structurally similar analogs (e.g., 4-ethylphenyl derivatives) to ensure no co-elution .

Q. (Advanced) What in vitro and in silico approaches elucidate the pharmacological mechanisms of this compound derivatives?

- In vitro enzyme assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-GABA for neurotransmitter receptors).

- ADME/tox profiling : Use Caco-2 cells for permeability and hepatocytes for metabolic stability. In silico tools like SwissADME predict bioavailability and toxicity .

Q. (Basic) How are structural analogs of this compound designed to enhance bioactivity?

Bioisosteric replacement is common:

- Electron-withdrawing groups : Replace chlorine with nitro (NO₂) to increase electrophilicity and enzyme inhibition .

- Chiral modifications : Substitute isopropylamine with cyclopropylamine to improve target selectivity .

- Prodrug strategies : Esterify the carboxylic acid to enhance oral bioavailability .

Q. Data Contradiction Analysis Example

If two studies report conflicting IC₅₀ values for a derivative:

Compare assay conditions : Differences in buffer pH, enzyme sources, or incubation time can alter results.

Replicate experiments : Use standardized protocols (e.g., fixed ATP concentration in kinase assays).

Statistical validation : Apply ANOVA to assess inter-laboratory variability .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZILQVNIWNPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912625 | |

| Record name | 2-(4-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-95-4, 99570-57-7 | |

| Record name | 4-Chloro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-(4-Chlorophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.